N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide
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Overview
Description
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide, also known as DMAPS, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAPS is a highly reactive molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This can lead to a variety of physiological effects, including changes in cellular metabolism and gene expression.
Biochemical and Physiological Effects:
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide is its high reactivity, which makes it a valuable tool for researchers in a variety of fields. However, N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide can also be difficult to handle due to its sensitivity to air and moisture, and its potential toxicity. Additionally, the high cost of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide may limit its use in some research applications.
Future Directions
There are a number of potential future directions for research on N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for organic synthesis and chemical catalysis. Additionally, researchers may explore the use of N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide in combination with other drugs or therapies to enhance its effectiveness and minimize potential side effects.
Synthesis Methods
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenylamine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction produces N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide as a yellow solid, which can be purified using standard techniques such as recrystallization.
Scientific Research Applications
N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent for a variety of diseases. N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide has also been shown to have antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-6-13(16)14-12-8-11(7-9(2)10(12)3)19(17,18)15(4)5/h6-8H,1H2,2-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGJAZHXPKJPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C=C)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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